molecular formula C15H22O B12682403 2-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one CAS No. 94134-66-4

2-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one

Cat. No.: B12682403
CAS No.: 94134-66-4
M. Wt: 218.33 g/mol
InChI Key: UCHJHXMSDQOFQM-UHFFFAOYSA-N
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Description

2-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one (CAS 41724-19-0), also known as Plikatone or herbal undercanone, is a bicyclic ketone with the molecular formula C₁₂H₁₈O and a molecular weight of 178.27 g/mol . Its structure features an octahydro-methanonaphthalenone core with a methyl group at position 7 and an allyl substituent at position 2. Key physical properties include a density of 1.026 g/cm³ and a boiling point of 120–122°C at 10 Torr .

Analytical methods, such as reverse-phase HPLC using a Newcrom R1 column, are employed for its separation and purity assessment .

Properties

CAS No.

94134-66-4

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

5-methyl-9-prop-2-enyltricyclo[6.2.1.02,7]undecan-4-one

InChI

InChI=1S/C15H22O/c1-3-4-10-6-11-7-12(10)14-5-9(2)15(16)8-13(11)14/h3,9-14H,1,4-8H2,2H3

InChI Key

UCHJHXMSDQOFQM-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C3CC(C2CC1=O)CC3CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one typically involves multiple steps, starting from simpler organic molecules. One possible synthetic route could involve the Diels-Alder reaction, followed by hydrogenation and functional group modifications. The reaction conditions would likely include specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one would require large-scale reactors and precise control of reaction parameters. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The allyl group and other functional groups can participate in substitution reactions, resulting in a variety of products.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Octahydro-Methanonaphthalenone Family

The compound belongs to a class of bicyclic ketones with varying substituents. Key analogs include:

Compound Name (CAS) Molecular Formula Substituents Key Properties/Applications References
2-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one (41724-19-0) C₁₂H₁₈O Allyl (C2), methyl (C7) Fragrance ingredient; logP = 2.69
3-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one (85391-98-6) C₁₂H₁₈O Allyl (C3), methyl (C7) Structural isomer; potential fragrance use
Octahydro-8,8-dimethylnaphthalene-2-carbaldehyde (68738-94-3) C₁₃H₂₀O Dimethyl (C8), carbaldehyde (C2) Restricted to perfumes ("non ammesso")
4,4a,6,7,8,8a-Hexahydro-1,4-methanonaphthalen-5(1H)-one (51519-65-4) C₁₁H₁₄O Partially unsaturated core Read-across analog for safety assessment
Octahydrocoumarin C₉H₁₄O₂ Oxygen heterocycle (coumarin derivative) Traditional fragrance component
Key Differences:
  • Substituent Position : The allyl group in 85391-98-6 is at position 3 instead of 2, which may alter steric effects and olfactory properties .
  • Saturation : The hexahydro analog (51519-65-4) has reduced saturation, affecting rigidity and interaction with biological targets .

Biological Activity

2-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one, also known by its CAS number 94134-66-4, is a chemical compound that has garnered attention for its potential biological activities. Understanding the biological activity of this compound is essential for its application in various fields, including pharmaceuticals and cosmetics. This article reviews the available literature on the biological activity of 2-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one, focusing on toxicity, genotoxicity, and potential therapeutic effects.

Chemical Structure:

  • Molecular Formula: C₁₅H₂₂O
  • Molecular Weight: 234.33 g/mol
  • Appearance: Liquid or powder

Physical Properties:

PropertyValue
Melting PointNot specified
Boiling PointNot specified
SolubilitySoluble in organic solvents

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of 2-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one. According to a risk assessment report, the compound is not expected to be genotoxic. The following findings were noted:

  • Genotoxicity:
    • The compound did not show any significant genotoxic potential based on available studies .
  • Repeated Dose Toxicity:
    • Insufficient data were available; however, exposure levels were below the Threshold of Toxicological Concern (TTC) for repeated dose toxicity .
  • Skin Sensitization:
    • A No Expected Sensitization Induction Level (NESIL) of 5300 μg/cm² was determined for skin sensitization .
  • Phototoxicity:
    • The compound did not exhibit significant absorbance in the UV range (290–700 nm), indicating low risk for phototoxic effects .

Case Study 1: Risk Assessment Framework

A comprehensive risk assessment framework was applied to evaluate the biological activity of 2-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one. This included:

  • Exposure Assessment: Determined that systemic exposure is below critical thresholds for toxicity.
  • Toxicological Endpoints: Evaluated endpoints such as local respiratory toxicity and reproductive toxicity, concluding that no significant risks were identified .

Case Study 2: Application in Fragrance Industry

In the fragrance industry, 2-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one is used as a raw material. Its safety profile has been assessed through various studies, confirming its non-genotoxic nature and low sensitization potential. The compound's application in cosmetic formulations has been supported by these findings, ensuring consumer safety .

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